molecular formula C16H19N7O2 B2681377 3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034370-14-2

3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide

货号: B2681377
CAS 编号: 2034370-14-2
分子量: 341.375
InChI 键: PDOFPXFIALOPAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N7O2 and its molecular weight is 341.375. The purity is usually 95%.
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生物活性

The compound 3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide (CAS Number: 2034370-14-2) is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N7O2C_{16}H_{19}N_{7}O_{2}, with a molecular weight of 341.37 g/mol. The structural complexity includes multiple heterocycles which may contribute to its biological efficacy.

Research indicates that compounds similar to this compound often exhibit inhibitory effects on various enzymes and receptors involved in inflammatory and proliferative pathways.

Key Mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Compounds with similar structures have shown potential as COX-II inhibitors. For instance, derivatives have been reported to exhibit IC50 values in the low micromolar range against COX-II, indicating significant anti-inflammatory properties .
  • c-Met Kinase Inhibition : The compound may also interact with c-Met kinase, which is implicated in cancer cell proliferation and metastasis. Studies have demonstrated that triazolo-pyridazine derivatives can inhibit c-Met with IC50 values as low as 0.090 μM .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

Activity IC50 (μM) Reference
COX-II Inhibition0.52
c-Met Kinase Inhibition0.090
Cytotoxicity (A549 Cell Line)1.06
Cytotoxicity (MCF-7 Cell Line)1.23
Cytotoxicity (HeLa Cell Line)2.73

Case Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of a series of triazolo-pyridazine derivatives found that compounds structurally related to our target compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a promising therapeutic potential for treating inflammatory diseases .

Case Study 2: Cancer Cell Proliferation

In another study focused on the cytotoxic effects against cancer cell lines (A549, MCF-7, HeLa), several derivatives showed substantial cytotoxicity, with the most potent compound demonstrating an IC50 value comparable to established chemotherapeutic agents. This highlights the potential of these compounds in oncology .

常见问题

Basic Question

Q. What are the key synthetic routes for synthesizing this compound, and what factors influence reaction yields?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the assembly of the triazolo-pyridazine core followed by functionalization with pyrrolidine and isoxazole-carboxamide moieties. Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for pyrrolidine incorporation .
  • Temperature control : Pyridazine ring cyclization often requires reflux conditions (~120°C) to achieve optimal yields .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts may accelerate coupling reactions .
  • Purification : Column chromatography or recrystallization is essential to isolate the final product with >95% purity .

Basic Question

Q. How is the compound structurally characterized, and what analytical techniques confirm its purity?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., pyrrolidine attachment at position 6 of the pyridazine ring) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>98% required for pharmacological studies) .
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and stability .

Advanced Question

Q. How can researchers optimize multi-step synthesis to address low yields in triazolo-pyridazine core formation?

Methodological Answer: Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst concentration. For example:
FactorRange TestedOptimal Condition
Temperature80–140°C120°C
Catalyst Loading0.5–2.0 mol%1.2 mol%
Reaction Time6–24 hours12 hours

(Adapted from statistical methods in )

  • In-line monitoring : Use thin-layer chromatography (TLC) or FTIR to track intermediate formation and minimize side reactions .

Advanced Question

Q. What strategies resolve contradictory data between in vitro and in vivo biological activity assays?

Methodological Answer: Contradictions often arise from pharmacokinetic variability or off-target effects. Mitigation approaches include:

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways .
  • Plasma protein binding studies : Evaluate compound sequestration using equilibrium dialysis .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on bioavailability data (e.g., AUC from pharmacokinetic studies) .

Advanced Question

Q. How do computational methods predict binding affinity and selectivity toward kinase targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with ATP-binding pockets (e.g., kinases like JAK2 or Aurora B). Key parameters include:
    • Ligand flexibility: Account for rotatable bonds in the isoxazole-pyrrolidine linker .
    • Scoring functions: MM/GBSA refines binding energy estimates .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Advanced Question

Q. How can researchers validate target engagement in cellular models despite low solubility?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle formulations to improve cellular uptake .
  • Target knockdown : CRISPR/Cas9-mediated gene knockout confirms on-target effects .
  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics in cell lysates .

Advanced Question

Q. What experimental approaches reconcile discrepancies in thermal stability data from DSC vs. TGA?

Methodological Answer:

  • Controlled atmosphere testing : Conduct DSC under nitrogen to prevent oxidative decomposition .
  • Sample preparation : Ensure identical particle sizes and crystallinity for both techniques.
  • Data correlation : Cross-reference decomposition onset temperatures (TGA) with endothermic peaks (DSC) to identify polymorphic transitions .

属性

IUPAC Name

3,5-dimethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c1-10-15(11(2)25-21-10)16(24)17-9-14-19-18-12-5-6-13(20-23(12)14)22-7-3-4-8-22/h5-6H,3-4,7-9H2,1-2H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOFPXFIALOPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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